Undecanamide

Descripción general

Descripción

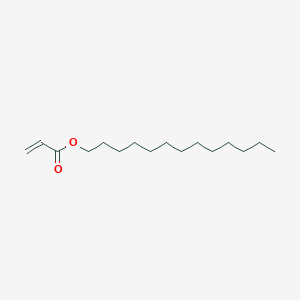

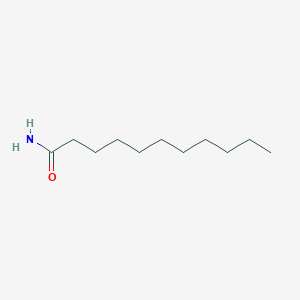

Undecanamide is a compound with the molecular formula C11H23NO . It has an average mass of 185.306 Da and a monoisotopic mass of 185.177963 Da .

Molecular Structure Analysis

Undecanamide has a simple structure with several notable features . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds . The compound has a polar surface area of 43 Ų and a molar refractivity of 56.6±0.3 cm³ .

Physical And Chemical Properties Analysis

Undecanamide has a density of 0.9±0.1 g/cm³ . Its boiling point is 320.2±10.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.2±3.0 kJ/mol . The flash point of Undecanamide is 147.5±19.0 °C . The index of refraction is 1.449 . The compound has a molar volume of 210.9±3.0 cm³ .

Aplicaciones Científicas De Investigación

Synthesis of N-Cyclohexyl-11-(octylthio)undecanamide

Undecanamide is used in the synthesis of N-Cyclohexyl-11-(octylthio)undecanamide . This compound is synthesized by a thiol-ene click coupling reaction under UV light irradiation . The synthesized compound is characterized by elemental analysis, FT-IR, 1H NMR, 13C NMR, and MS spectroscopic methods .

Gel Formation

The synthesized N-Cyclohexyl-11-(octylthio)undecanamide acts as an efficient gelator for fluid oils . The gelation process is driven by molecular self-assembly through non-covalent interactions . The minimum gelation concentrations (MGC) were found to be lower than 1 wt.%, and the gel-to-sol transition temperatures (Tgel) in the range of 27−39 °C .

Organic Building Blocks

Undecanamide can be used as an organic building block . Organic building blocks are organic functionalized molecules that are the basic components for organic synthesis . They are used for bottom-up modular assembly of molecular architectures, such as supra-molecular complexes, metal-organic frameworks, organic molecular constructs, and nanoparticles .

Wave Function Engineering

Undecanamide has applications in “wave function engineering” through charge transport by tunneling across self-assembled monolayers (SAMs) for molecular electronics .

Control of Protein Absorption

Amido derivative SAMs, which can be made from undecanamide, have been used to control the protein absorption in biological applications .

Material Chemistry

Undecanamide plays a fundamental role in material chemistry as it is used in the synthesis of functional soft materials .

Safety And Hazards

When handling Undecanamide, it is advised to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

Propiedades

IUPAC Name |

undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVMWDZRDMCIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292545 | |

| Record name | Undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecanamide | |

CAS RN |

2244-06-6 | |

| Record name | Undecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83586 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Undecanamide derivatives, particularly those structurally similar to estradiol, have demonstrated interactions with 17β-hydroxysteroid dehydrogenases (17β-HSDs). Specifically, these compounds act as inhibitors of 17β-HSD type 2, the enzyme responsible for converting estrone to estradiol and androstenedione to testosterone [, , ]. This inhibition disrupts the production of estradiol, a key driver of estrogen-dependent cancers, leading to anti-estrogenic effects and inhibiting the proliferation of cancer cells [, , ]. For example, N-Butyl, N-methyl, 11-[3',17' β-(dihydroxy)-1',3',5'(10')-estratrien-16' α-yl]-9(R/S)-bromo undecanamide exhibited potent inhibition of 17β-HSD type 2 with an IC50 of 10.6 μM [].

ANone: The question asks specifically about "undecanamide", which is different from the "undecanamide derivatives" discussed in the provided research papers. Therefore, we can only provide information on the general structure of undecanamide, not the specific derivatives.

ANone: The provided research papers do not present evidence suggesting that undecanamide derivatives themselves act as catalysts. The focus remains on their biological activity as enzyme inhibitors and potential therapeutic agents.

A: While the provided research papers do not extensively discuss computational chemistry studies, one study employed docking simulations to investigate the binding mode of Sah 58-035 [3-[decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]-propanamide] to the estrogen receptor []. This study revealed that Sah 58-035 fits well within the receptor's ligand-binding site, providing insights into its agonistic activity []. Further computational studies, including QSAR modeling, could be valuable in exploring the structure-activity relationships and optimizing the potency and selectivity of undecanamide derivatives.

A: Understanding the SAR of undecanamide derivatives is crucial for optimizing their therapeutic potential. Research indicates that modifications to the steroidal core and the 7α-side chain significantly influence the biological activity of these compounds [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)

![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)